molecular formula C14H11FO2 B6340763 2-(3-Fluorophenyl)-6-methylbenzoic acid CAS No. 1214323-12-2

2-(3-Fluorophenyl)-6-methylbenzoic acid

Cat. No.: B6340763
CAS No.: 1214323-12-2
M. Wt: 230.23 g/mol
InChI Key: KHYMPACHJROHHR-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-6-methylbenzoic acid is an aromatic carboxylic acid derivative This compound features a fluorine atom attached to the phenyl ring and a methyl group on the benzoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-6-methylbenzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. This includes controlling the temperature, pressure, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-6-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.

Scientific Research Applications

2-(3-Fluorophenyl)-6-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of various materials and chemicals.

Mechanism of Action

The mechanism by which 2-(3-Fluorophenyl)-6-methylbenzoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Fluorophenyl)-6-methylbenzoic acid is unique due to the specific positioning of the fluorine and methyl groups on the aromatic ring. This structural arrangement can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(3-fluorophenyl)-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-4-2-7-12(13(9)14(16)17)10-5-3-6-11(15)8-10/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYMPACHJROHHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673479
Record name 3'-Fluoro-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214323-12-2
Record name 3′-Fluoro-3-methyl[1,1′-biphenyl]-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214323-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Fluoro-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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